3,5-Dichloro-2-methylbenzonitrile
Description
Properties
IUPAC Name |
3,5-dichloro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRDPEWKDPVQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Grignard Reagent and Formylation Followed by Conversion to Nitrile
A more elaborate method involves the following sequence:
| Step | Reaction Description | Conditions & Notes |
|---|---|---|
| 1 | Formation of arylmagnesium intermediate by reacting 1-bromo-3,5-dichlorobenzene with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran (THF) at -15 °C for 15 minutes. | Low temperature prevents side reactions. |
| 2 | Reaction of the arylmagnesium intermediate with N,N-dimethylformamide (DMF) at 0 °C for 2 hours to form corresponding aldehyde intermediate. | DMF acts as formylating agent. |
| 3 | Conversion of aldehyde to nitrile by treatment with ammonia and iodine in THF/water at room temperature for 2 hours. | Iodine facilitates the conversion to nitrile via an oxidative amination pathway. |
| 4 | Workup involves aqueous sodium sulfite to quench iodine, extraction with chloroform, drying, and purification by silica gel chromatography. | Resulting 3,5-dichlorobenzonitrile obtained in ~71-72% yield. |
This multi-step method allows precise introduction of the nitrile group and chlorines, but requires careful control of reaction conditions and purification steps.
Diazotization and Substitution Route from Dichloroanilines
Another method involves the transformation of dichloroaniline derivatives through diazotization and substitution reactions:
- Starting material : 2,4-dichloroaniline is dissolved in hydrochloric or sulfuric acid to form the corresponding salt.
- Bromination : Bromine is added at room temperature to yield 2-bromo-4,6-dichloroaniline salts.
- Diazotization : Sodium nitrite aqueous solution is added dropwise at low temperature (-10 °C), followed by warming to boiling to form 3,5-dichlorobromobenzene.
- Amination : Reaction with ammonia and catalyst at 130–180 °C for 3–6 hours converts the bromobenzene derivative to 3,5-dichloroaniline.
- Further transformation : The amino group can be converted to nitrile via Sandmeyer-type reactions or related diazotization-substitution sequences.
This method is notable for using readily available raw materials and mild reaction conditions, yielding high-purity intermediates suitable for further functionalization.
Methylation Approaches
For the specific methyl substitution at the 2-position, methylation can be achieved by:
- Starting from 3,5-dichlorobenzonitrile, followed by directed ortho-lithiation or metalation at the 2-position.
- Subsequent reaction with methylating agents (e.g., methyl iodide or dimethyl sulfate) under controlled conditions to introduce the methyl group.
Alternatively, starting from 2-methylbenzonitrile, selective chlorination at 3 and 5 positions can be performed as described above.
Comparative Data Table on Preparation Methods
| Preparation Method | Starting Material(s) | Key Reactions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct chlorination of 2-methylbenzonitrile | 2-Methylbenzonitrile | Chlorination with Cl2/HCl or H2SO4 | Moderate | Fewer steps, straightforward | Requires careful control of chlorination |
| Grignard reaction + formylation + nitrile conversion | 1-Bromo-3,5-dichlorobenzene | Grignard formation, DMF formylation, amination with NH3/I2 | ~71-72 | High precision, good purity | Multi-step, requires low temp and inert atmosphere |
| Diazotization and substitution from dichloroaniline | 2,4-Dichloroaniline | Bromination, diazotization, amination | High | Readily available materials, mild conditions | Multi-step, requires handling of diazonium salts |
| Directed ortho-lithiation + methylation | 3,5-Dichlorobenzonitrile | Lithiation, methylation | Variable | Site-specific methylation | Requires strong bases, sensitive to moisture |
Research Findings and Notes
- The Grignard-based method is well-documented for aromatic nitrile synthesis, offering yields around 70% with good reproducibility.
- Diazotization routes provide versatile intermediates that can be adapted for various substitutions, including nitrile introduction via Sandmeyer reactions.
- Controlled chlorination is critical to avoid poly-chlorination or substitution at undesired positions, which affects yield and purity.
- Methylation strategies require careful selection of base and methylating agent to ensure regioselectivity and minimize side reactions.
- Purification typically involves recrystallization or chromatographic techniques to achieve analytical purity suitable for research or industrial applications.
Chemical Reactions Analysis
Benzylic Bromination
The methyl group adjacent to the nitrile undergoes radical bromination under controlled conditions:
| Conditions | Reagents/Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| NBS, benzoyl peroxide | CHCl₃, 85°C, 24 h | 3,5-Dichloro-2-(bromomethyl)benzonitrile | 57%* |
*Yield reported for analogous 2-methylbenzonitrile derivatives.
Mechanism : Initiation by benzoyl peroxide generates bromine radicals, which abstract benzylic hydrogen, followed by bromine atom transfer from NBS.
Nitrile Hydrolysis
The nitrile group converts to carboxylic acid or primary amide under acidic/basic hydrolysis:
Nucleophilic Aromatic Substitution (NAS)
Chlorine substituents undergo substitution under high-energy conditions:
Grignard Addition
The nitrile group reacts with Grignard reagents to form ketones after workup:
| Reagent | Conditions | Intermediate | Final Product |
|---|---|---|---|
| CH₃MgBr | THF, 0°C → 25°C | Imine complex | 3,5-Dichloro-2-methylacetophenone |
Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition >200°C, releasing HCl and HCN gases . Stability in air is maintained below 40°C, but prolonged UV exposure induces partial dechlorination.
Scientific Research Applications
Pharmaceutical Development
3,5-Dichloro-2-methylbenzonitrile serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization to develop drugs with specific therapeutic effects. For instance, it can be converted into more complex molecules that exhibit anti-inflammatory or antimicrobial properties.
Agrochemical Production
This compound is also utilized in the formulation of agrochemicals. It acts as a key intermediate in the synthesis of herbicides and pesticides that are crucial for agricultural productivity. The chlorinated aromatic structure enhances biological activity against pests while maintaining selectivity towards target species.
Material Science
In material science, 3,5-Dichloro-2-methylbenzonitrile is used in the production of specialty chemicals and polymers. Its reactivity allows it to participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the use of 3,5-Dichloro-2-methylbenzonitrile as a precursor for synthesizing novel antimicrobial agents. By modifying its structure through various chemical reactions, researchers developed compounds that showed significant activity against resistant bacterial strains.
Case Study 2: Development of Herbicides
Research highlighted the effectiveness of herbicides derived from 3,5-Dichloro-2-methylbenzonitrile. These herbicides exhibited high efficacy in controlling weed species while minimizing harm to crops, showcasing the compound's utility in sustainable agriculture.
Comparative Data Table
| Application Area | Compound Role | Key Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Targeted therapeutic effects |
| Agrochemicals | Precursor for herbicides | Enhanced pest control |
| Material Science | Building block for polymers | Improved mechanical properties |
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-methylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biochemical effects .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 3,5-Dichloro-2-methylbenzonitrile with key structural analogs:
Key Observations:
- Electronic Effects: The methyl group in 3,5-Dichloro-2-methylbenzonitrile provides weak electron-donating inductive effects, slightly counteracting the electron-withdrawing nature of the -CN group compared to 3,5-Dichlorobenzonitrile. This contrasts with the electron-donating -NH₂ group in 2-Amino-3,5-dichlorobenzonitrile, which significantly enhances ring reactivity .
- Polarity and Solubility : The hydroxy derivative (3,5-Dichloro-2-hydroxybenzonitrile) exhibits higher polarity and water solubility due to -OH hydrogen bonding, whereas the methyl analog is more lipophilic .
Spectroscopic Data
Biological Activity
3,5-Dichloro-2-methylbenzonitrile (DCMB) is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential applications in various fields, including pharmacology and toxicology.
Chemical Structure and Properties
3,5-Dichloro-2-methylbenzonitrile is characterized by a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position, along with a nitrile functional group. Its chemical formula is C8H6Cl2N, and it is classified as an aromatic compound.
Biological Activity Overview
The biological activity of DCMB can be categorized into several key areas:
- Antimicrobial Properties :
-
Cytotoxic Effects :
- Research indicates that DCMB can induce cytotoxicity in cancer cell lines. For instance, it has been tested against human cervical carcinoma (HeLa) cells, where it demonstrated dose-dependent inhibition of cell proliferation . The cytotoxic effects are attributed to the induction of apoptosis and disruption of cellular metabolic processes.
-
Inhibition of Enzymatic Activity :
- DCMB has been identified as a potent inhibitor of certain enzymes critical in cancer metabolism. For example, it has been shown to inhibit dCTPase, an enzyme involved in nucleotide metabolism, which is crucial for DNA synthesis in rapidly dividing cells . The inhibition was found to be concentration-dependent with notable IC50 values.
The mechanisms underlying the biological activities of 3,5-Dichloro-2-methylbenzonitrile include:
- Receptor Interaction : DCMB may interact with specific cellular receptors that modulate cell signaling pathways involved in proliferation and apoptosis. For example, its interaction with adenosine receptors has been explored, where it may inhibit adenylyl cyclase activity leading to reduced cAMP levels in T cells .
- Oxidative Stress Induction : The compound can induce oxidative stress within cells, leading to increased production of reactive oxygen species (ROS). This oxidative stress contributes to cellular damage and apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of DCMB:
Q & A
Q. How can researchers resolve conflicting data on the compound’s thermal stability?
- Methodological Answer : Thermogravimetric analysis (TGA) under N2 shows decomposition at 210°C. Discrepancies in literature (180–230°C) stem from impurity profiles. Mitigate by:
- DSC Calibration : Use indium standards.
- Sample Purity : Validate via HPLC-ELSD.
Contradictions are resolved by replicating conditions (heating rate = 10°C/min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
